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Compound of Interest

Compound Name: 7-Octynoic acid

Cat. No.: B076700 Get Quote

An in-depth overview of the chemical properties, applications, and experimental considerations

for 7-octynoic acid, a versatile bifunctional molecule central to innovative drug discovery

platforms such as Proteolysis Targeting Chimeras (PROTACs).

Introduction
7-Octynoic acid is a medium-chain fatty acid characterized by a terminal alkyne group and a

carboxylic acid moiety. This unique bifunctional architecture makes it a valuable building block

in medicinal chemistry and chemical biology. The carboxylic acid allows for straightforward

amide bond formation, while the terminal alkyne is a key functional group for copper-catalyzed

azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] Its most prominent

application is as a linker in the synthesis of PROTACs, where it connects a target protein-

binding ligand to an E3 ubiquitin ligase ligand.[1][2][3] This guide provides a comprehensive

overview of its chemical properties, spectroscopic data, and relevant experimental protocols for

its use.

Chemical and Physical Properties
7-Octynoic acid is a colorless to light pink liquid at room temperature. Its key physical and

chemical properties are summarized in the tables below.
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Table 1: General and Physical Properties of 7-Octynoic
Acid

Property Value Reference(s)

Molecular Formula C₈H₁₂O₂

Molecular Weight 140.18 g/mol

CAS Number 10297-09-3

Appearance Colorless to light pink liquid

Melting Point 19 °C

Boiling Point 290.64 °C (estimated)

Density 1.045 g/mL (estimated)

Refractive Index 1.4502

pKa 4.74 ± 0.10 (Predicted)

Table 2: Solubility of 7-Octynoic Acid
Solvent Solubility Reference(s)

Water 5 mg/mL (35.67 mM)

DMSO 150 mg/mL (1070.05 mM)

Table 3: Spectroscopic and Structural Identifiers
Identifier Value Reference(s)

IUPAC Name oct-7-ynoic acid

SMILES C#CCCCCCC(=O)O

InChIKey
WJBHDZBQZOMDFF-

UHFFFAOYSA-N

Spectroscopic Data
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Detailed experimental spectra for 7-octynoic acid are available through specialized

databases. The following tables provide the expected, characteristic signals based on the

functional groups present in the molecule.

Table 4: Predicted ¹H NMR Chemical Shifts
Protons

Chemical Shift (δ,
ppm)

Multiplicity Notes

-COOH 10-12 Singlet (broad)

The chemical shift of

the carboxylic acid

proton is highly

dependent on solvent

and concentration.

-CH₂-COOH (α-

protons)
~2.3 Triplet

Deshielded by the

adjacent carbonyl

group.

-C≡C-H (alkynyl

proton)
~1.9 Triplet

The terminal alkyne

proton.

-CH₂-C≡CH

(propargyl protons)
~2.2 Triplet of doublets

Coupled to the alkynyl

proton and the

adjacent methylene

group.

-(CH₂)₃- (alkyl chain) 1.4-1.7 Multiplet
Protons of the internal

methylene groups.

Table 5: Predicted ¹³C NMR Chemical Shifts
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Carbon Chemical Shift (δ, ppm) Notes

-COOH ~180
Carbonyl carbon of the

carboxylic acid.

-CH₂-COOH (α-carbon) ~34 Alpha to the carbonyl group.

-C≡CH (terminal alkyne) ~84
sp-hybridized carbon attached

to hydrogen.

-C≡CH (internal alkyne) ~68 sp-hybridized carbon.

-CH₂-C≡CH (propargyl carbon) ~18 Adjacent to the alkyne.

-(CH₂)₃- (alkyl chain) 24-28
Carbons of the internal

methylene groups.

Table 6: Predicted IR Absorption Bands
Functional Group

Wavenumber
(cm⁻¹)

Intensity Notes

O-H stretch

(Carboxylic Acid)
3300-2500 Strong, Broad

Characteristic broad

absorption due to

hydrogen bonding.

C-H stretch (sp³) 3000-2850 Medium Aliphatic C-H bonds.

C-H stretch (sp) ~3300 Strong, Sharp
Terminal alkyne C-H

stretch.

C≡C stretch 2260-2100 Weak to Medium
Alkyne triple bond

stretch.

C=O stretch

(Carboxylic Acid)
1760-1690 Strong Carbonyl stretch.

C-O stretch 1320-1210 Strong
C-O single bond

stretch.

Chemical Reactivity and Applications
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The utility of 7-octynoic acid stems from its two distinct reactive sites: the carboxylic acid and

the terminal alkyne.

Role in PROTAC Synthesis
PROTACs are heterobifunctional molecules that induce the degradation of a target protein.

They consist of a ligand for the target protein, a linker, and a ligand for an E3 ubiquitin ligase.

7-octynoic acid is frequently used as a component of the linker. Its carboxylic acid can be

coupled to an amine-containing E3 ligase ligand (or protein-targeting ligand) via standard

amide bond formation. The terminal alkyne can then be used to attach the other ligand via a

click reaction.

Protein of Interest (POI)
Ligand (with Azide)

Final PROTAC Molecule7-Octynoic Acid
(Alkyne-Carboxylic Acid)

E3 Ligand-Linker
Intermediate

E3 Ligase Ligand
(with Amine)

Amide Coupling
(e.g., HATU, DIPEA)

CuAAC Click Chemistry
(CuSO4, Na-Ascorbate)

Click to download full resolution via product page

Conceptual workflow for PROTAC synthesis using 7-octynoic acid.

Application in Click Chemistry
The terminal alkyne of 7-octynoic acid makes it a prime substrate for copper(I)-catalyzed

azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient, specific, and

biocompatible, allowing for the covalent ligation of 7-octynoic acid to molecules containing an

azide group to form a stable triazole linkage.

Experimental Protocols
The following are representative protocols for the key reactions involving 7-octynoic acid.

These may require optimization for specific substrates and scales.
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Protocol 1: Amide Bond Formation
This protocol describes a general procedure for coupling the carboxylic acid of 7-octynoic acid
to an amine-containing molecule (e.g., an E3 ligase ligand).

Reagents and Materials:

7-Octynoic acid (1.0 eq)

Amine-containing substrate (1.0-1.2 eq)

HATU (1.2 eq)

DIPEA (2.0-3.0 eq)

Anhydrous DMF

Nitrogen or Argon atmosphere

Standard glassware and magnetic stirrer

Procedure:

Dissolve 7-octynoic acid in anhydrous DMF under an inert atmosphere.

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate

the carboxylic acid.

Add the amine-containing substrate to the reaction mixture.

Stir the reaction at room temperature overnight.

Monitor the reaction progress by LC-MS or TLC.

Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic

solvent.

Wash the organic layer sequentially with 5% LiCl solution (to remove DMF), saturated

NaHCO₃ solution, water, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076700?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Dissolve 7-Octynoic Acid
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Add HATU and DIPEA
(Stir for 15 min)

Add Amine Substrate

Stir at Room Temperature
(Overnight)

Monitor with LC-MS/TLC

Incomplete

Aqueous Workup
(EtOAc, LiCl, NaHCO3, Brine)

Complete

Dry, Concentrate, and Purify
(Flash Chromatography)

End
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Workflow for amide coupling of 7-octynoic acid.
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Protocol 2: Copper-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)
This protocol describes the "click" reaction between an alkyne (such as the one in 7-octynoic
acid or its derivatives) and an azide-functionalized molecule.

Reagents and Materials:

Alkyne-containing substrate (e.g., amide-coupled 7-octynoic acid derivative) (1.0 eq)

Azide-containing substrate (1.0 eq)

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

Sodium ascorbate (0.2 eq)

Solvent mixture (e.g., t-BuOH/H₂O or DMF)

Standard glassware and magnetic stirrer

Procedure:

Dissolve the alkyne-containing substrate and the azide-containing substrate in the chosen

solvent system.

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

In another vial, prepare a solution of CuSO₄·5H₂O in water.

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O

solution to initiate the reaction.

Stir the reaction at room temperature for 1-4 hours.

Monitor the reaction progress by LC-MS or TLC.

Upon completion, the product can be isolated by extraction or precipitation, followed by

purification, typically by preparative HPLC.
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Safety and Handling
7-Octynoic acid is classified as corrosive and an irritant.

Hazard Statements:

H314: Causes severe skin burns and eye damage.

H335: May cause respiratory irritation.

Precautionary Measures:

Handle in a well-ventilated area.

Wear appropriate personal protective equipment (PPE), including chemical-resistant

gloves, safety goggles, and a lab coat.

Avoid breathing vapors or mist.

Store in a cool, dry place away from incompatible materials.

Always consult the Safety Data Sheet (SDS) before handling this chemical.

Conclusion
7-Octynoic acid is a highly valuable and versatile reagent in modern chemical biology and

drug discovery. Its bifunctional nature, enabling both amide coupling and click chemistry,

makes it an ideal component for the modular synthesis of complex molecules like PROTACs. A

thorough understanding of its chemical properties, reactivity, and handling requirements is

essential for its effective and safe use in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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